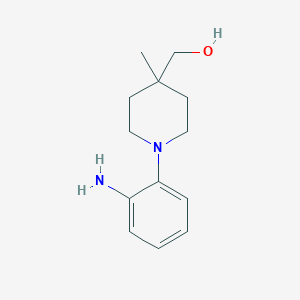

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol

Overview

Description

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol: is an organic compound with a complex structure that includes an aminophenyl group, a piperidine ring, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminophenylmethanol with cycloheptanol in the presence of a base such as potassium tert-butoxide (t-BuOK) and a catalyst like [fac-PNN]RuH(PPh3)(CO) in a mixture of tetrahydrofuran (THF) and toluene . The reaction is carried out under reflux conditions and an inert nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperidine, including (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, exhibit significant antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study highlighted that modifications in the piperidine structure can enhance binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants .

2. Pain Management

Piperidine derivatives have been explored for their analgesic properties. The compound has shown efficacy in preclinical models of pain, where it modulates pain pathways through inhibition of specific receptors involved in nociception. Case studies demonstrate its potential as an alternative to traditional opioids, aiming to reduce dependency risks associated with opioid analgesics .

Neuropharmacology

1. Neuroprotective Effects

The neuroprotective capabilities of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies reveal that this compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, thereby contributing to neuronal survival and function .

2. Cognitive Enhancement

In addition to neuroprotection, there is evidence suggesting cognitive-enhancing properties associated with this compound. Research involving animal models has shown improvements in memory retention and learning capabilities when administered this compound. This effect is attributed to its action on cholinergic pathways, which are crucial for cognitive processes .

Cancer Treatment

1. Antitumor Activity

Recent investigations have identified this compound as a candidate for anticancer therapy. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| H1975 (Lung) | 3.5 | Cell cycle arrest at G2/M phase |

| A431 | 4.0 | Mitochondrial dysfunction |

Mechanism of Action

The mechanism of action of (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets. The aminophenyl group can interact with aromatic receptors, while the piperidine ring can modulate the activity of neurotransmitter receptors. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition .

Comparison with Similar Compounds

(2-Aminophenyl)methanol: A simpler compound with similar functional groups but lacking the piperidine ring.

4-Methylpiperidine: Contains the piperidine ring but lacks the aminophenyl and hydroxyl groups.

Phenylpiperidine derivatives: Compounds with similar structures but different substituents on the phenyl or piperidine rings.

Uniqueness: (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl group and the piperidine ring allows for versatile applications in various fields of research .

Biological Activity

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, a compound featuring a piperidine core, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

It contains an aminophenyl group and a piperidinyl moiety, which are crucial for its biological interactions. The presence of the hydroxymethyl group contributes to its solubility and potential bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy .

- Receptor Modulation : It may also act as a modulator of certain receptors involved in neurotransmission and cancer signaling pathways. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its activity against hypopharyngeal tumor cells, where it demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for further investigation in the treatment of Alzheimer's disease. Its structure allows it to cross the blood-brain barrier, enhancing its efficacy in neurological applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Modification of Substituents : Variations in the aromatic ring or piperidine structure can significantly affect potency and selectivity against targeted enzymes . For example, altering the length or branching of alkyl groups on the piperidine can enhance enzyme inhibition.

- Hydroxymethyl Group : The presence of the hydroxymethyl group appears to improve solubility and bioavailability, which are essential for effective therapeutic use .

Case Studies

Several studies have documented the biological effects of this compound:

- Cytotoxicity Assay : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .

- Neuroprotective Studies : In animal models, administration of this compound showed significant improvements in cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving:

- Condensation : Reacting 2-aminobenzaldehyde derivatives with 4-methylpiperidin-4-ylmethanol precursors under acidic conditions (e.g., acetic acid) to form the Schiff base intermediate .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to reduce the imine bond and stabilize the amine group .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to isolate the product. Yield optimization involves adjusting stoichiometry, reaction time (TLC monitoring), and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation, methyl group integration, and aromatic proton coupling patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

- HPLC : Reverse-phase C18 columns (mobile phase: MeOH/buffer) to assess purity (>95%) and detect impurities .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Guidelines :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the aminophenyl group.

- Use PPE (gloves, lab coat) and fume hoods due to potential respiratory irritation, as noted in SDS sheets for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted intermediates) affecting bioassay results .

- Assay Standardization : Use orthogonal assays (e.g., competitive binding vs. functional cellular assays) to confirm target engagement, referencing discrepancies in piperidine derivative studies .

Q. What strategies are effective for identifying and mitigating by-products during synthesis?

- Solutions :

- By-product Analysis : LC-MS to detect side products (e.g., over-reduced or dimerized species).

- Condition Optimization : Vary reaction temperature (e.g., 60–80°C for condensation) and catalyst type (Pd-C vs. Raney Ni) to suppress undesired pathways, as demonstrated in analogous syntheses .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to receptors (e.g., GPCRs, kinases) based on the aminophenyl moiety’s electronic profile.

- QSAR Modeling : Corate structural descriptors (logP, polar surface area) with activity data from analogs to refine predictive models .

Q. What experimental designs are suitable for studying the compound’s stereochemical impact on bioactivity?

- Design :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation.

- Activity Comparison : Test isolated enantiomers in vitro to assess stereospecific effects on potency, referencing studies on related piperidine-based chiral centers .

Q. Methodological Notes

- Synthetic Reproducibility : Emphasize rigorous documentation of reaction conditions (e.g., solvent grade, drying time) to address variability .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries for structural consistency .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro precursors) .

Properties

IUPAC Name |

[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSDAJILTNQPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.